molecular formula C14H9F3N2S B2542738 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile CAS No. 608491-88-9

4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile

Cat. No.: B2542738
CAS No.: 608491-88-9
M. Wt: 294.3
InChI Key: WQSMPHBDPYFKLB-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, a thioxo group, and a p-tolyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with p-toluidine to form an intermediate Schiff base, which is then cyclized with elemental sulfur to yield the desired product . The reaction conditions often include the use of solvents like toluene and catalysts such as palladium chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thioxo group provides potential sites for further chemical modification . This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-(4-methylphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2S/c1-8-2-4-9(5-3-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSMPHBDPYFKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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